2-(2,4-dichlorophenoxy)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one
CAS No.: 1704565-73-0
Cat. No.: VC6326111
Molecular Formula: C21H19Cl2N3O3
Molecular Weight: 432.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1704565-73-0 |
|---|---|
| Molecular Formula | C21H19Cl2N3O3 |
| Molecular Weight | 432.3 |
| IUPAC Name | 2-(2,4-dichlorophenoxy)-1-(4-quinoxalin-2-yloxypiperidin-1-yl)ethanone |
| Standard InChI | InChI=1S/C21H19Cl2N3O3/c22-14-5-6-19(16(23)11-14)28-13-21(27)26-9-7-15(8-10-26)29-20-12-24-17-3-1-2-4-18(17)25-20/h1-6,11-12,15H,7-10,13H2 |
| Standard InChI Key | HOJCOXNZAYICIY-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)COC4=C(C=C(C=C4)Cl)Cl |
Introduction
2-(2,4-Dichlorophenoxy)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one is a complex organic compound with a molecular formula of C21H19Cl2N3O3 and a molecular weight of 432.3 g/mol . This compound combines a quinoxaline moiety with a piperidine ring and a dichlorophenoxy group, making it a candidate for various pharmacological and chemical applications.
Synthesis and Preparation
While specific synthesis methods for 2-(2,4-dichlorophenoxy)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one are not detailed in the available literature, compounds with similar structures often involve multi-step reactions involving the formation of the quinoxaline ring, the piperidine ring, and the attachment of the dichlorophenoxy group. Typically, such syntheses might involve condensation reactions, etherification, and acylation steps.
Research Findings and Future Directions
Given the limited information available on 2-(2,4-dichlorophenoxy)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one, future research should focus on its synthesis, biological activity, and potential applications. The compound's structure suggests it could be a candidate for drug development or as an intermediate in the synthesis of more complex molecules.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume